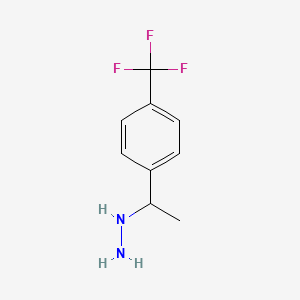

1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

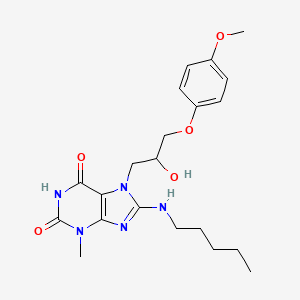

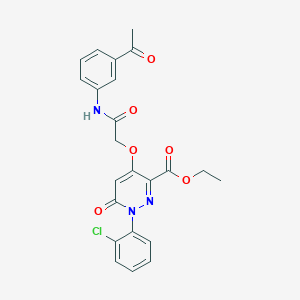

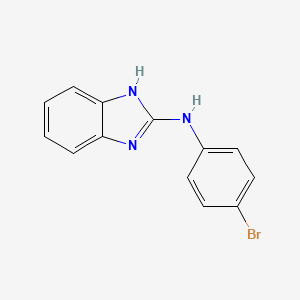

1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine, also known as 4-(Trifluoromethyl)phenylhydrazine , is an organic compound with the chemical formula CF₃C₆H₄NHNH₂ . It features a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. This compound has applications in various fields, including reductive chemistry and functionalization of graphene oxide .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)phenylhydrazine consists of a phenyl ring substituted with a trifluoromethyl group (CF₃) and a hydrazine moiety (NHNH₂). The trifluoromethyl group enhances its reactivity and stability. The compound’s melting point is approximately 63-65°C .

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 118-122°C at 17 mmHg .

- Melting Point : Approximately 63-65°C .

- Storage Temperature : Recommended storage at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Molecular Structures and Chemical Reactivity

Studies have detailed the synthesis and molecular structure of compounds related to 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine. For example, research demonstrates the preparation of complex molecules through the reaction of related hydrazines with various reagents, revealing insights into their molecular structure and packing stabilized by intermolecular interactions (Jian et al., 2005).

Antimicrobial and Antitumor Activities

Several studies focus on the synthesis of derivatives from related hydrazines, highlighting their potential as serotonin antagonists, antianxiety agents, and antimicrobial agents. For instance, pyrrolidine derivatives synthesized from related hydrazines demonstrated significant serotonin antagonistic and antianxiety activities, comparable to standard treatments (Abdalla et al., 2008).

Antioxidant and Antimicrobial Potentials

A study on the synthesis of novel 1-phenyl-4-(2-phenylacetyl)thiosemicarbazide derivatives from phenyl hydrazine explored their antioxidant and antimicrobial potentials, utilizing density functional theory for electronic and geometric characterizations (Altalhi et al., 2021).

Applications in Materials Science

- Fluorescent Molecules: Research into the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones uncovered novel fluorescent molecules with potential applications as attractive fluorophores due to their strong fluorescence intensity and multiple binding sites (Wu et al., 2006).

Chemical Synthesis and Drug Development

- Synthetic Methodologies: Studies have also focused on developing efficient synthetic methodologies using related hydrazines, for example, the use of nanosized magnesium oxide as a catalyst for the synthesis of pyranopyrazoles, showcasing a rapid and simple method for creating complex molecules (Babaie et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVOQWRDYPRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)